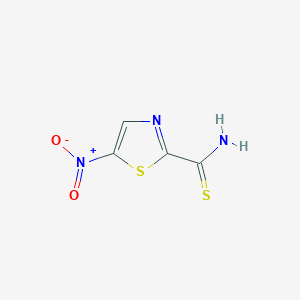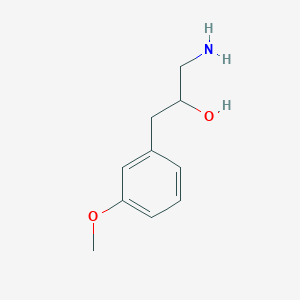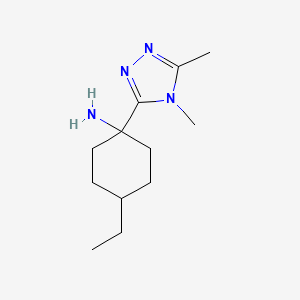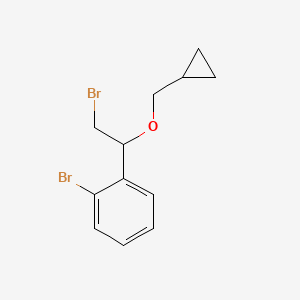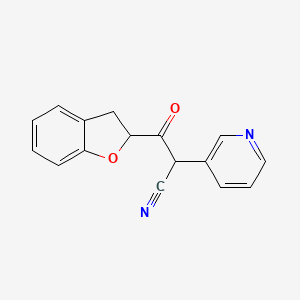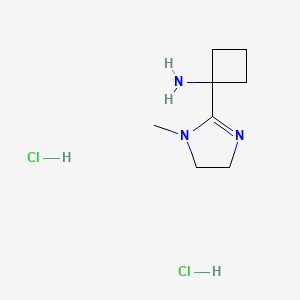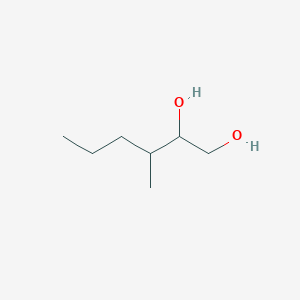
3-Methylhexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhexane-1,2-diol: is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is a branched hydrocarbon derivative, specifically a hexane derivative with a methyl group and two hydroxyl groups attached to the first and second carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhexane-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 3-methylhexene. This can be done using osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) to yield the diol. Another method involves the epoxidation of 3-methylhexene using a peroxycarboxylic acid, followed by hydrolysis of the resulting epoxide to form the diol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alkanes or alcohols.
Substitution: Products include halides or other substituted derivatives.
Scientific Research Applications
Chemistry: 3-Methylhexane-1,2-diol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of polymers and other materials.
Biology: In biological research, this compound can be used as a model compound to study the behavior of diols in biological systems. It can also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its diol functionality can be exploited to create compounds with specific biological activities.
Industry: In industrial applications, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its unique structure makes it valuable for creating products with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylhexane-1,2-diol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions. In biological systems, the compound can interact with enzymes and other proteins, potentially affecting their activity and function. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
2-Methylhexane-1,2-diol: Similar structure but with the methyl group on the second carbon.
3-Methylpentane-1,2-diol: Similar structure but with a shorter carbon chain.
2,3-Dimethylhexane-1,2-diol: Similar structure but with an additional methyl group.
Uniqueness: 3-Methylhexane-1,2-diol is unique due to its specific branching and the position of the hydroxyl groups. This unique structure can lead to different chemical and physical properties compared to its isomers and other similar compounds. For example, the position of the hydroxyl groups can affect the compound’s reactivity, solubility, and interactions with other molecules.
Properties
CAS No. |
62946-67-2 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
3-methylhexane-1,2-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-6(2)7(9)5-8/h6-9H,3-5H2,1-2H3 |
InChI Key |
MSCWGJFHWUZSAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


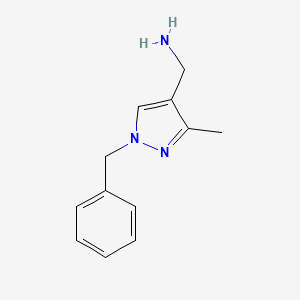

![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)
![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)
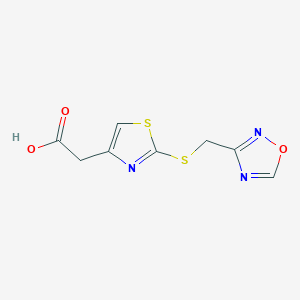
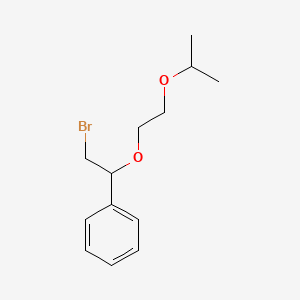
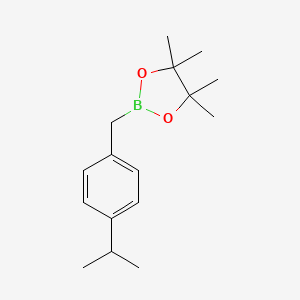
![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
